n-Decanesulfonyl-l-phenylalanine
CAS No.:
Cat. No.: VC14002051
Molecular Formula: C19H31NO4S
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H31NO4S |
|---|---|
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | (2S)-2-(decylsulfonylamino)-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C19H31NO4S/c1-2-3-4-5-6-7-8-12-15-25(23,24)20-18(19(21)22)16-17-13-10-9-11-14-17/h9-11,13-14,18,20H,2-8,12,15-16H2,1H3,(H,21,22)/t18-/m0/s1 |
| Standard InChI Key | YUAJJPIXGNBXIJ-SFHVURJKSA-N |
| Isomeric SMILES | CCCCCCCCCCS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CCCCCCCCCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
n-Decanesulfonyl-l-phenylalanine is classified as a sulfonylated amino acid derivative. Its IUPAC name, (2S)-2-(decylsulfonylamino)-3-phenylpropanoic acid, reflects the substitution pattern: a decanesulfonyl group (-SOCH) is attached to the amino group of l-phenylalanine. The molecule retains the chiral center at the α-carbon of the amino acid, preserving the (S)-configuration critical for its potential biological activity.
Structural Analysis
The compound’s structure comprises three distinct regions:
-
Aromatic phenyl group: Contributes to hydrophobic interactions and π-π stacking.
-
Decanesulfonyl moiety: Enhances lipophilicity and may influence membrane permeability.
-
Carboxylic acid group: Provides potential for ionic interactions or hydrogen bonding.
Key spectroscopic data include:
-
NMR: Aromatic protons resonate at δ 7.2–7.3 ppm, while the methylene protons adjacent to the sulfonyl group appear at δ 3.1–3.3 ppm .
-
NMR: The carbonyl carbon of the carboxylic acid group is observed at δ 176.7 ppm, and the sulfonyl-linked carbon appears at δ 58.7 ppm .
-
Mass spectrometry: The protonated ion [M+H] is detected at m/z 370.2, while the sodium adduct [M+Na] appears at m/z 392.1.
Table 1: Molecular Properties of n-Decanesulfonyl-l-phenylalanine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | (2S)-2-(decylsulfonylamino)-3-phenylpropanoic acid |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, methanol) |
| Melting Point | Not fully characterized |
Synthesis and Preparation
The synthesis of n-Decanesulfonyl-l-phenylalanine typically involves a two-step process:
Sulfonylation Reaction
l-Phenylalanine reacts with decanesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium hydroxide) to form the sulfonamide bond:
Key parameters for optimization include:
-
Temperature: 0–25°C to minimize side reactions.
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amino acid ensures complete conversion .
Purification and Yield
Crude products are purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Reported yields range from 65% to 85%, depending on reaction conditions.
Analytical Characterization
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR):
-
Infrared Spectroscopy (IR):
-
High-Resolution Mass Spectrometry (HRMS):
-
Accurately determines molecular weight and validates synthetic success.
-
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume